Cas no 2089669-90-7 (methyl 2-amino-2-(1H-indazol-3-yl)acetate)

Methyl 2-amino-2-(1H-indazol-3-yl)acetate is a versatile heterocyclic building block with significant utility in pharmaceutical and organic synthesis. Its structure combines an indazole core with an ester-functionalized amino acid moiety, enabling its use as a key intermediate in the development of bioactive compounds, particularly in medicinal chemistry. The presence of both amino and ester groups offers flexibility for further functionalization, facilitating the synthesis of peptidomimetics and other nitrogen-containing heterocycles. This compound is valued for its stability under standard handling conditions and its compatibility with a range of coupling and condensation reactions. Its applications extend to the synthesis of potential therapeutic agents targeting various biological pathways.
methyl 2-amino-2-(1H-indazol-3-yl)acetate structure
2089669-90-7 structure
Product Name:methyl 2-amino-2-(1H-indazol-3-yl)acetate
CAS No:2089669-90-7
MF:C10H11N3O2
MW:205.213241815567
CID:6429008
PubChem ID:131330051
Update Time:2025-06-09

methyl 2-amino-2-(1H-indazol-3-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-2-(1H-indazol-3-yl)acetate
    • EN300-1804711
    • 2089669-90-7
    • Inchi: 1S/C10H11N3O2/c1-15-10(14)8(11)9-6-4-2-3-5-7(6)12-13-9/h2-5,8H,11H2,1H3,(H,12,13)
    • InChI Key: DPVMEXPMXOBQNV-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C1=C2C=CC=CC2=NN1)N)=O

Computed Properties

  • Exact Mass: 205.085126602g/mol
  • Monoisotopic Mass: 205.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 81Ų

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Additional information on methyl 2-amino-2-(1H-indazol-3-yl)acetate

Methyl 2-amino-2-(1H-indazol-3-yl)acetate (CAS No. 2089669-90-7): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Methyl 2-amino-2-(1H-indazol-3-yl)acetate, identified by its Chemical Abstracts Service number CAS No. 2089669-90-7, is a compound of significant interest in the realm of chemical and pharmaceutical research. This compound, belonging to the indazole derivatives family, has garnered attention due to its unique structural properties and potential applications in drug development. The molecular structure of methyl 2-amino-2-(1H-indazol-3-yl)acetate incorporates both amino and ester functional groups, which are pivotal in determining its reactivity and biological activity.

The indazole moiety, a key feature of this compound, has been extensively studied for its role in various pharmacological applications. Indazole derivatives are known for their ability to interact with multiple biological targets, making them valuable candidates for the development of novel therapeutic agents. Recent research has highlighted the potential of indazole-based compounds in addressing a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The presence of the amino group in methyl 2-amino-2-(1H-indazol-3-yl)acetate enhances its capability to participate in hydrogen bonding and other forms of molecular interactions, which is crucial for its efficacy as a pharmacophore.

In the context of pharmaceutical research, methyl 2-amino-2-(1H-indazol-3-yl)acetate has been explored for its potential role in modulating enzyme activities and receptor interactions. The compound's structural flexibility allows it to adopt multiple conformations, which can be advantageous in binding to specific biological targets. Studies have demonstrated that indazole derivatives can exhibit inhibitory effects on various enzymes involved in disease pathways, such as kinases and phosphodiesterases. The ester group in methyl 2-amino-2-(1H-indazol-3-yl)acetate also contributes to its chemical diversity, enabling further modifications through synthetic chemistry approaches.

The synthesis of methyl 2-amino-2-(1H-indazol-3-yl)acetate involves a series of well-established organic reactions, including condensation, cyclization, and esterification. Advanced synthetic methodologies have been employed to optimize the yield and purity of the compound. For instance, palladium-catalyzed cross-coupling reactions have been utilized to introduce the indazole ring efficiently. These synthetic strategies not only enhance the production process but also allow for the introduction of structural variations, facilitating the development of analogues with improved pharmacological properties.

Recent advancements in computational chemistry have furthered the understanding of the molecular behavior of methyl 2-amino-2-(1H-indazol-3-yl)acetate. Molecular modeling techniques have been instrumental in predicting binding affinities and identifying potential drug-target interactions. These computational studies have provided valuable insights into the compound's mechanism of action, guiding experimental investigations and accelerating the drug discovery process. The integration of experimental data with computational models has enabled researchers to refine their understanding of how methyl 2-amino-2-(1H-indazol-3-yl)acetate interacts with biological systems.

In clinical research, methyl 2-amino-2-(1H-indazol-3-yl)acetate has been evaluated for its therapeutic potential in various disease models. Preclinical studies have shown promising results in terms of anti-inflammatory and anticancer activities. The compound's ability to modulate signaling pathways associated with disease progression has made it an attractive candidate for further clinical development. Additionally, its favorable pharmacokinetic profile suggests that it may be suitable for oral administration, which would enhance patient compliance and convenience.

The future directions for research on methyl 2-amino-2-(1H-indazol-3-yl)acetate include exploring its potential as a lead compound for drug development. By leveraging structure-based drug design principles, researchers aim to optimize its pharmacological properties and reduce any potential side effects. Furthermore, investigating the compound's interactions with other therapeutic agents may lead to synergistic effects that could enhance treatment outcomes. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients.

In conclusion, methyl 2-amino-2-(1H-indazol-3-yl)acetate (CAS No. 2089669-90-7) represents a promising compound with significant potential in modern chemical and pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a crucial role in addressing various medical challenges.

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